molecular formula C13H18O3 B3749101 ethyl 2-methyl-2-(2-methylphenoxy)propanoate

ethyl 2-methyl-2-(2-methylphenoxy)propanoate

Cat. No.: B3749101
M. Wt: 222.28 g/mol
InChI Key: YUVHMMTUCXQBTB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(2-methylphenoxy)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a 2-methylphenoxy group attached to a propanoate backbone, making it a unique ester with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(2-methylphenoxy)propanoate typically involves the esterification of 2-methylphenol with ethyl 2-methyl-2-bromopropanoate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then refluxed to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(2-methylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: The major product is 2-methyl-2-(2-methylphenoxy)propanoic acid.

    Reduction: The major product is 2-methyl-2-(2-methylphenoxy)propanol.

    Substitution: The products depend on the nucleophile used but can include various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-methyl-2-(2-methylphenoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Industry: The compound is used in the manufacture of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(2-methylphenoxy)propanoate involves its hydrolysis by esterases to release 2-methylphenol and ethyl 2-methylpropanoate. The hydrolysis reaction typically occurs in aqueous environments and is facilitated by the presence of water and esterases. The released 2-methylphenol can then participate in further biochemical pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-2-(2,4-dimethylphenoxy)propanoate
  • Ethyl 2-methyl-2-(2,4-dichlorophenoxy)propanoate
  • Ethyl 2-methyl-2-(2-methoxyphenoxy)propanoate

Uniqueness

Ethyl 2-methyl-2-(2-methylphenoxy)propanoate is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical properties such as increased hydrophobicity and altered reactivity compared to other esters. This uniqueness makes it valuable in applications where these specific properties are desired.

Properties

IUPAC Name

ethyl 2-methyl-2-(2-methylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-15-12(14)13(3,4)16-11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVHMMTUCXQBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-bromo-2-methylpropionic acid ethyl ester (8.27 mL, 64.0 mmol) and 2-methylphenol (7.60 g, 70.2 mmol) in dioxane (100 mL) was added Cs2CO3 (31.3 g, 96.0 mmol). After the mixture was refluxed at 100° C. for 4 hours and allowed to cool down to room temperature, the solvent was evaporated under reduced pressure. The residue was dissolved in Et2O, washed with 1 N NaOH, dried, and concentrated to give 9.69 g (68%) of D1a; 1H NMR (300 MHz, CDCl3) δ 7.13 (d, J=7.3 Hz, 1 H), 7.03 (t, J=7.6 Hz, 1 H), 6.87 (t, J=7.3 Hz, 1 H), 6.66 (d, J=8.2 Hz, 1 H), 4.24 (q, J=7.1 Hz, 2 H), 2.23 (s, 3 H), 1.59 (s, 6 H), 1.25 (t, J=7.1 Hz).
Quantity
8.27 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
31.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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